![molecular formula C14H17NO3S2 B2856656 5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide CAS No. 1105220-44-7](/img/structure/B2856656.png)
5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide
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Description
“5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide” is a thiophene-based compound . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Carbonic Anhydrase Inhibition and Ocular Hypotensive Activity
A series of 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides, including structures similar to 5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, were synthesized and evaluated for their potential in treating glaucoma through topical ocular hypotensive activity. These compounds were designed to inhibit carbonic anhydrase effectively while maximizing water solubility and minimizing pigment binding in the iris, aiming for optimal pharmacological profiles for glaucoma treatment (Prugh et al., 1991).
Synthesis of Highly Substituted Thienothiopyrans
L-proline-catalyzed three-component reactions involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, aromatic aldehydes, and 5-aryltetrahydro-3-thiophenone lead to the formation of thieno[3,2-c]thiopyran derivatives. These compounds, structurally related to 5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, exhibit complete diastereoselectivity and introduce up to four stereocenters in a single operation. This synthesis pathway highlights the potential for creating complex molecules with significant stereochemical complexity and potential biological activity (Indumathi & Perumal, 2010).
Cytotoxicity of Aminomethylselenopheno[3,2-b]thiophene Sulfonamides
The synthesis of aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides, through the reaction of 5-[(aminomethyl)ethynyl]thiophene-2-sulfonamides with selenium(IV) chloride, explores the cytotoxic potential of these compounds. Their effects were assessed against various cancer and normal cell lines, indicating their potential as chemotherapeutic agents (Arsenyan, Rubina, & Domracheva, 2016).
Sulfonamide Derivatives as Urease Inhibitors and Antibacterial Agents
The synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, including compounds structurally related to 5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, demonstrated significant urease inhibition and hemolytic activities. These compounds exhibit potential as urease inhibitors, antibacterial agents, and hemolytically active compounds, with a focus on their electronic effects and substitution patterns on their biological activities (Noreen et al., 2017).
properties
IUPAC Name |
5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-2-13-8-9-14(19-13)20(16,17)15-10-11-18-12-6-4-3-5-7-12/h3-9,15H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXWSYDUYNKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide |
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